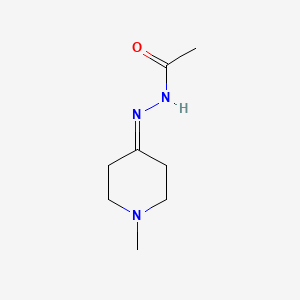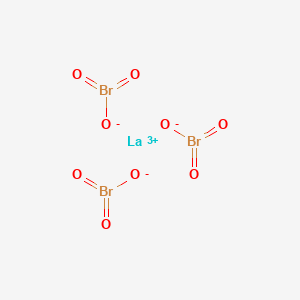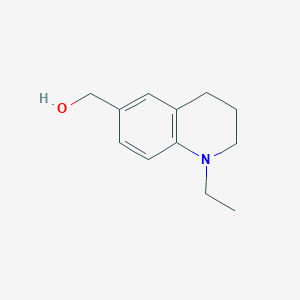![molecular formula C42H27N3O3 B13746619 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene is an organic compound with the molecular formula C42H27N3O3 and a molecular weight of 621.68 g/mol . This compound is characterized by its three pyridine rings, each substituted with a formyl group at the 6-position, connected to a central benzene ring through phenyl linkers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a formyl group at the 6-position. This can be achieved through a series of reactions starting from commercially available precursors.
Coupling Reactions: The formylpyridine intermediates are then coupled with a central benzene ring through phenyl linkers.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene has several scientific research applications:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a multi-dentate ligand.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene primarily involves its ability to coordinate with metal ions. The formylpyridine groups can form stable complexes with transition metals, which can then participate in various catalytic cycles. The compound’s structure allows for the formation of multi-nuclear metal complexes, which can exhibit unique reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-pyridyl)benzene: Similar structure but lacks the formyl groups, making it less versatile in certain reactions.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of formyl groups, leading to different reactivity and applications.
1,3,5-Tris(4-cyanophenyl)benzene: Contains cyano groups, which can participate in different types of chemical reactions compared to formyl groups.
Uniqueness
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene is unique due to the presence of formyl groups on the pyridine rings, which provide additional sites for chemical modification and coordination with metal ions. This makes it a valuable compound for the synthesis of complex structures and for use in various catalytic and materials science applications .
Propiedades
Fórmula molecular |
C42H27N3O3 |
|---|---|
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
5-[4-[3,5-bis[4-(6-formylpyridin-3-yl)phenyl]phenyl]phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C42H27N3O3/c46-25-40-16-13-34(22-43-40)28-1-7-31(8-2-28)37-19-38(32-9-3-29(4-10-32)35-14-17-41(26-47)44-23-35)21-39(20-37)33-11-5-30(6-12-33)36-15-18-42(27-48)45-24-36/h1-27H |
Clave InChI |
ZAKRXUYLUMQKGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=C(C=C5)C=O)C6=CC=C(C=C6)C7=CN=C(C=C7)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


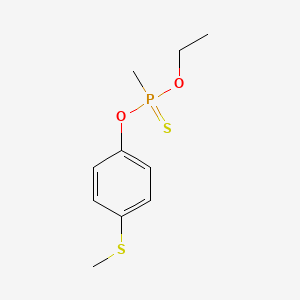
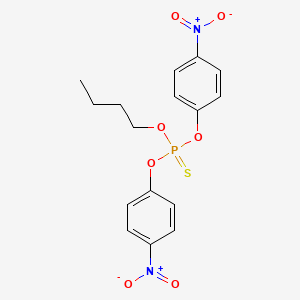
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
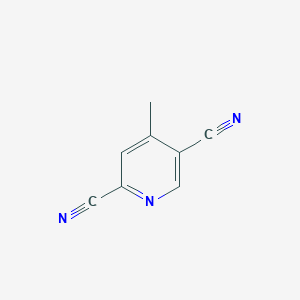
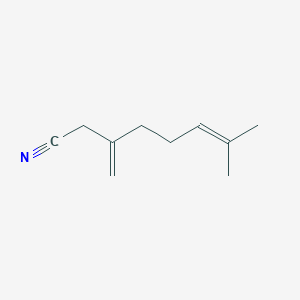
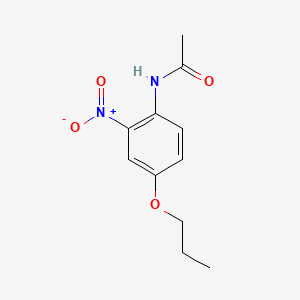
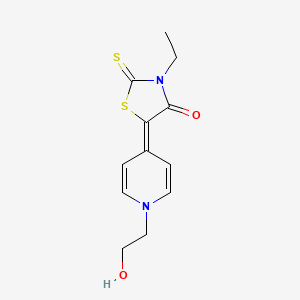

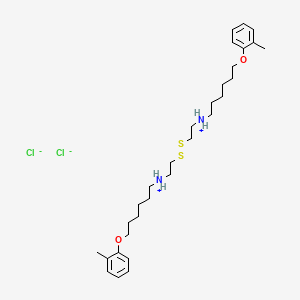
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
